molecular formula C18H20N2OS B5619391 N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide

N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide

Cat. No. B5619391
M. Wt: 312.4 g/mol
InChI Key: SRVICPPMCCLRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide, also known as DCA, is a chemical compound that has been widely studied for its potential therapeutic applications in cancer treatment. DCA has been shown to have a unique mechanism of action that targets cancer cells while leaving healthy cells unaffected.

Mechanism of Action

N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide works by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK), which is responsible for blocking the entry of pyruvate into the mitochondria. By inhibiting PDK, N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide allows pyruvate to enter the mitochondria, where it can be converted into acetyl-CoA and enter the Krebs cycle. This process leads to an increase in mitochondrial respiration and the production of ATP, which ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has a number of biochemical and physiological effects on cancer cells. N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has been shown to decrease the levels of lactate in cancer cells, which can lead to a decrease in tumor growth. N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide in lab experiments is its ability to target cancer cells while leaving healthy cells unaffected. This makes N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide a promising candidate for the development of new cancer treatments. However, one of the limitations of using N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are a number of future directions for research on N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide. One area of research is the development of new formulations of N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide treatment. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide in cancer patients.
Conclusion:
In conclusion, N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has a unique mechanism of action that targets cancer cells while leaving healthy cells unaffected. While there are limitations to using N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide in lab experiments, there are a number of future directions for research that could lead to the development of new cancer treatments.

Synthesis Methods

N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide can be synthesized through a multistep process that involves the reaction of benzylamine with carbon disulfide to form the intermediate compound, N-benzylthiocarbamoyl chloride. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide.

Scientific Research Applications

N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has the ability to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondria. This unique mechanism of action makes N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

N-(benzhydrylcarbamothioyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13(2)17(21)20-18(22)19-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVICPPMCCLRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzhydrylcarbamothioyl)-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.